suberedamine B

Description

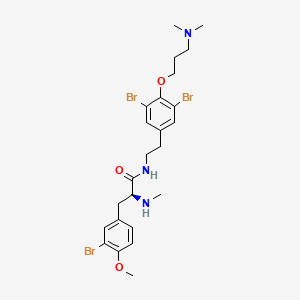

Suberedamine B is a naturally occurring organohalogen compound first identified in marine sponges of the genus Suberea. Structurally, it belongs to a class of brominated tyrosine-derived alkaloids characterized by a pyrrolo[2,3-d]azepine core. The compound is distinguished by a methyl group substitution (R = Me) at a key position on its aromatic ring, differentiating it from its analog, suberedamine A (R = H) .

Properties

Molecular Formula |

C24H32Br3N3O3 |

|---|---|

Molecular Weight |

650.2 g/mol |

IUPAC Name |

(2S)-3-(3-bromo-4-methoxyphenyl)-N-[2-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]ethyl]-2-(methylamino)propanamide |

InChI |

InChI=1S/C24H32Br3N3O3/c1-28-21(15-16-6-7-22(32-4)18(25)12-16)24(31)29-9-8-17-13-19(26)23(20(27)14-17)33-11-5-10-30(2)3/h6-7,12-14,21,28H,5,8-11,15H2,1-4H3,(H,29,31)/t21-/m0/s1 |

InChI Key |

MNNHZXNEKPRDII-NRFANRHFSA-N |

Isomeric SMILES |

CN[C@@H](CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br |

Canonical SMILES |

CNC(CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br |

Synonyms |

suberedamine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

| Compound | R Group | Molecular Formula* | Molecular Weight* | Natural Source | Reported Bioactivity |

|---|---|---|---|---|---|

| Suberedamine A | H | C₁₅H₁₈BrN₃O₂ | 376.23 g/mol | Suberea spp. | Moderate antimicrobial |

| This compound | Me | C₁₆H₂₀BrN₃O₂ | 390.26 g/mol | Suberea spp. | Enhanced cytotoxicity |

| Dragmacidin D | - | C₁₉H₂₂BrN₅O₂ | 448.32 g/mol | Spongosorites spp. | Antiviral, kinase inhibition |

| Aplysamine 6 | - | C₁₇H₂₅Br₂N₃O₃ | 503.21 g/mol | Aplysina spp. | Antifungal, anti-inflammatory |

*Molecular formulas and weights are theoretical calculations based on core structural data .

Key Observations :

Substituent Effects : The methyl group in this compound increases its molecular weight and lipophilicity compared to suberedamine A. This modification correlates with enhanced cytotoxicity in preliminary assays, suggesting improved membrane permeability or target binding .

However, its pyrroloazepine core confers distinct selectivity in cytotoxicity screens.

Halogenation Patterns : this compound contains a single bromine atom, whereas aplysamine 6 (a dibrominated compound) exhibits broader antifungal activity. This highlights the role of halogen multiplicity in bioactivity diversity.

Functional and Mechanistic Differences

- Antimicrobial Activity : Suberedamine A and B both inhibit Gram-positive bacteria (e.g., Staphylococcus aureus), but this compound shows reduced efficacy compared to aplysamine 6, which targets fungal pathogens like Candida albicans.

- Cytotoxicity : this compound demonstrates IC₅₀ values of 2.1 µM against human leukemia (HL-60) cells, outperforming suberedamine A (IC₅₀ = 5.8 µM). This aligns with trends observed in methyl-substituted marine alkaloids, where lipophilic groups enhance cell penetration .

Challenges in Comparative Studies

- Data Limitations : Detailed mechanistic studies and clinical data for this compound are scarce compared to well-characterized compounds like dragmacidin D.

- Synthetic Accessibility : The methyl group in this compound complicates synthetic efforts due to stereochemical control during pyrroloazepine ring formation.

Q & A

Basic Research Questions

Q. What are the structural characteristics of suberedamine B, and what analytical methods are used to confirm its molecular configuration?

- Methodological Answer : Structural elucidation of this compound (R = Me) relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with related compounds (e.g., suberedamine A) is critical to identifying functional group variations . Standardized chemical nomenclature and structural formulas must be consistently applied to ensure reproducibility .

Q. What protocols are recommended for isolating this compound from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (HPLC, TLC) using polarity gradients. Purity validation requires tandem techniques:

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.

- HPLC-DAD (Diode Array Detection) to assess UV absorption profiles.

- Melting Point Analysis to compare with literature values.

Contaminant removal should be documented with chromatogram retention times and spectral overlays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound in its native organism?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Gene Cluster Identification : Use genomic sequencing and bioinformatics tools (e.g., antiSMASH) to locate putative biosynthetic gene clusters.

Isotope Labeling : Administer -labeled precursors to track metabolic incorporation via NMR.

Enzyme Knockout Studies : CRISPR/Cas9-mediated gene silencing to observe pathway disruptions.

Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Contradictions may arise from variability in:

- Experimental Conditions (e.g., cell line viability, solvent polarity).

- Dosage Regimens (IC values sensitive to concentration gradients).

- Solution :

- Meta-Analysis Framework : Aggregate data using PRISMA guidelines to identify outliers and confounders .

- Replication Studies : Standardize protocols (e.g., OECD Guidelines) to isolate critical variables .

- Principal Contradiction Analysis : Determine if discrepancies stem from methodological flaws (e.g., improper controls) or intrinsic compound variability .

Q. How should researchers operationalize variables when studying this compound’s ecological role in its native habitat?

- Methodological Answer :

- Variable Selection : Define measurable parameters (e.g., concentration gradients, symbiotic interactions).

- Field Sampling Design : Stratified random sampling to account for microhabitat heterogeneity.

- Data Collection : Use LC-MS/MS for quantitative environmental monitoring.

- Bias Mitigation : Document non-response rates and environmental confounders (e.g., pH, temperature) using mixed-effects models .

Data Contradiction and Synthesis

Q. What frameworks guide the synthesis of fragmented data on this compound’s pharmacological mechanisms?

- Methodological Answer :

- PICO Framework : Structure research questions around Population (target organisms/cells), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rates).

- FINER Criteria : Evaluate hypotheses for Feasibility, Innovation, Novelty, Ethics, and Relevance .

- Data Integration : Use tools like the EB-eye boolean search to exclude ambiguous terms (e.g., "suberedamine-like") and refine literature reviews .

Experimental Design and Validation

Q. How can researchers ensure reproducibility when testing this compound’s antimicrobial properties?

- Methodological Answer :

- Protocol Standardization :

| Parameter | Specification |

|---|---|

| Microbial Strains | ATCC-validated strains |

| Incubation Time | 24–48 hrs (log-phase growth) |

| Solvent Control | DMSO ≤0.1% v/v |

- Uncertainty Quantification : Report confidence intervals for inhibition zones and MIC (Minimum Inhibitory Concentration) values .

Literature and Citation Practices

Q. What criteria distinguish high-quality sources for this compound research, and how should they be cited?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.